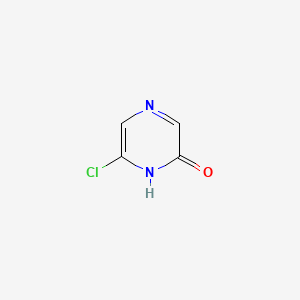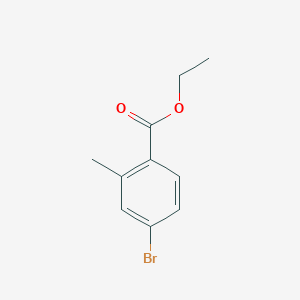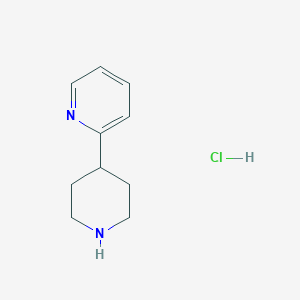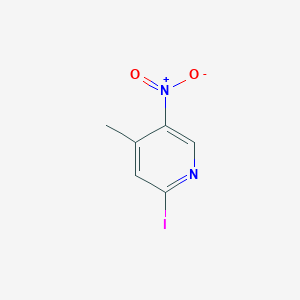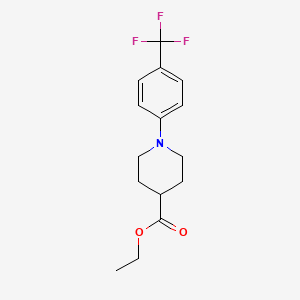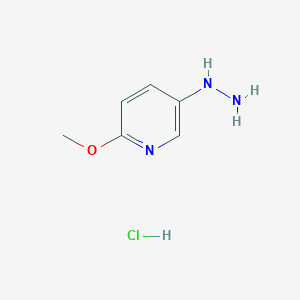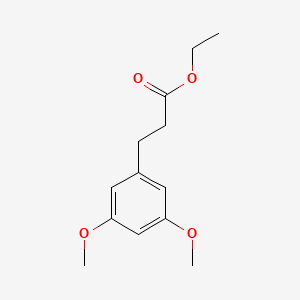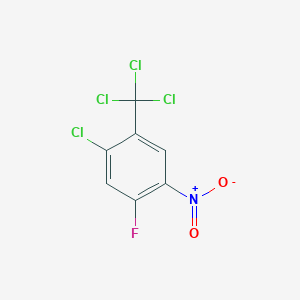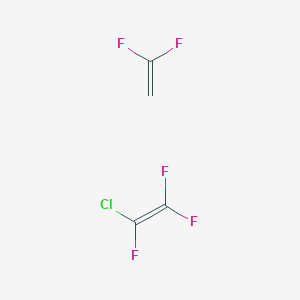
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene
Description
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene (1C1T/1D1F) is a class of organic compounds that has become increasingly popular in recent years as a result of its wide range of applications in both scientific research and industrial production. 1C1T/1D1F is composed of two double bonds, one between the chlorine and the trifluoromethyl group and the other between the two fluorines. The unique structure of 1C1T/1D1F makes it a versatile compound, as it can be used in a variety of ways.
Scientific Research Applications
Synthesis of Refrigeration Chemicals : Trifluoroethene, derived from compounds like 1,1,2-trichlorotrifluoroethane, serves as a key intermediate in synthesizing 1,1,1,2-Tetrafluoroethane (FC-134a), an environmentally friendly replacement for chlorofluorocarbons (CFCs) in refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).
Electrosynthesis Approaches : Electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC 113) has been explored using various cathodes and electrolytes, offering new methods for producing these compounds (Cabot, Centelles, Segarra, & Casado, 1997).
Catalysis in Chemical Reactions : Ni(0) or Cu(0) catalyzed cleavage of unactivated C–Cl bonds in compounds like 2-chloro-1,1,1-trifluoroethane (HCFC-133a) via a single electron transfer process is significant for producing 1,1,1-trifluoroethane or 1,1-difluoroethylene with excellent yields (Xiaojun & Qing-Yun, 2012).
Industrial-Scale Production : The reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane to produce 1-chloro-2,2-difluoroethylene has been optimized for industrial-scale production, showcasing a method for recycling and reusing waste material from other chemical productions (Wang, Yang, & Xiang, 2013).
Environmental Safety and Filtration : Studies on compounds like 3-chloropentafluoropropene, related to these chemicals, focus on their use in production of co-polymers and elastomers, as well as assessing the hazards posed by these chemicals in environmental and industrial contexts (Lawston, Smith, Stansfield, & Stanton, 1992).
properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXBJIKNGVTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123236-28-2, 9010-75-7 | |
| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123236-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
180.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless granules; [3M MSDS] | |
| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19561 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene | |
CAS RN |
9010-75-7 | |
| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ETHENE, 1,1-DIFLUORO-, POLYMER WITH CHLOROTRIFLUOROETHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



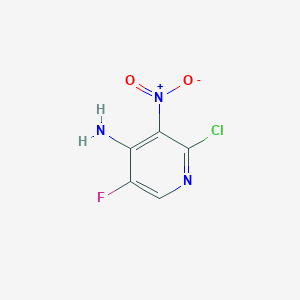
![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
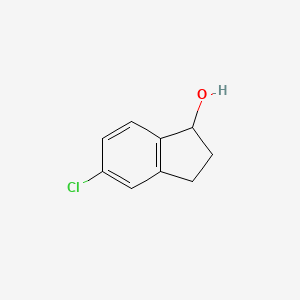
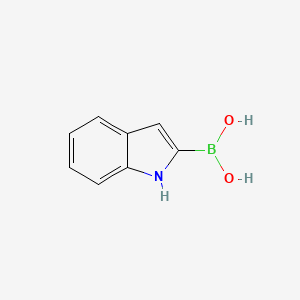
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
